2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine
Overview
Description
2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 2-position and a 1-isopropylpiperidin-4-yl group at the 4-position. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Substitution Reactions:
Coupling with Pyridine: The final step involves coupling the piperidine derivative with a chlorinated pyridine compound under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the chloro group or the pyridine ring, leading to dechlorinated or hydrogenated products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Piperidine derivatives are often explored for their pharmacological properties, such as analgesic, anti-inflammatory, and antipsychotic effects.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The chloro and isopropyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1-methylpiperidin-4-yl)pyridine
- 2-Chloro-4-(1-ethylpiperidin-4-yl)pyridine
- 2-Chloro-4-(1-propylpiperidin-4-yl)pyridine
Uniqueness
2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to its methyl or ethyl analogs. This structural variation can lead to differences in biological activity and therapeutic potential .
Properties
IUPAC Name |
2-chloro-4-(1-propan-2-ylpiperidin-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10(2)16-7-4-11(5-8-16)12-3-6-15-13(14)9-12/h3,6,9-11H,4-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYQHAGJVAJTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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